dBET6 - 1950634-92-0

dBET6

Catalog Number: EVT-264963
CAS Number: 1950634-92-0
Molecular Formula: C42H45ClN8O7S
Molecular Weight: 841.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

dBET6 is a heterobifunctional small molecule classified as a proteolysis-targeting chimera (PROTAC). [, , , , , , , ] It functions as a potent and selective degrader of bromodomain and extra-terminal domain (BET) proteins, particularly BRD4, by hijacking the cell's ubiquitin-proteasome system. [, , , , , , , , , ] dBET6 is a valuable tool in scientific research for investigating the biological roles of BET proteins and exploring their therapeutic potential in various diseases, including cancer.

JQ1

  • Compound Description: JQ1 is a small-molecule inhibitor of BET bromodomains, including BRD4. It competitively binds to the bromodomain, preventing the recognition of acetylated lysine residues on histones and disrupting the formation of transcriptional complexes .
  • Relevance: Unlike dBET6, which induces degradation of BRD4, JQ1 acts as a competitive inhibitor of BRD4. Both compounds target the bromodomain of BRD4, but dBET6 utilizes the cellular degradation machinery to eliminate BRD4, while JQ1 simply blocks its function , .

dBET1

  • Compound Description: dBET1 is a first-generation BET degrader that induces proteasomal degradation of BET proteins, including BRD4 .

OTX-015

  • Compound Description: OTX-015 is a small-molecule inhibitor of BET bromodomains, including BRD2, BRD3, and BRD4 .
  • Relevance: Similar to JQ1, OTX-015 functions as a BET inhibitor, directly competing for bromodomain binding rather than inducing degradation like dBET6. Both compounds target BET proteins, but dBET6 demonstrates superior efficacy in suppressing MYC expression and inducing apoptosis in preclinical models compared to OTX-015 .

ABBV-075

  • Compound Description: ABBV-075 is a small molecule inhibitor of BET bromodomains, specifically BRD2, BRD3, and BRD4 .
  • Relevance: ABBV-075 acts similarly to JQ1 and OTX-015 by inhibiting BET bromodomains rather than degrading them like dBET6. dBET6 demonstrates greater potency compared to ABBV-075 in inhibiting cell proliferation and inducing apoptosis in lymphoma cell lines .
  • Compound Description: ARV-771 is a PROTAC degrader that targets BET proteins, including BRD4, for degradation via the VHL E3 ubiquitin ligase pathway .
  • Relevance: While both dBET6 and ARV-771 are PROTACs targeting BRD4 degradation, they employ different E3 ligases. dBET6 utilizes CRBN, while ARV-771 uses VHL , . This difference is significant as it may impact resistance mechanisms and potential combination therapies.

ARB-771

  • Compound Description: ARB-771 is a BET degrader that targets BRD4 for proteasomal degradation .
  • Relevance: ARB-771 and dBET6 share the same mechanism of action, inducing BRD4 degradation, but dBET6 exhibits greater potency in inhibiting cell proliferation and inducing apoptosis in MYC/BCL2-related lymphoma models compared to ARB-771 .

MZ-1

  • Compound Description: MZ-1 is a PROTAC degrader that targets BET proteins, including BRD4, for degradation through the VHL E3 ubiquitin ligase pathway .
  • Relevance: Similar to ARV-771, MZ-1 utilizes the VHL E3 ligase for BRD4 degradation, differentiating it from dBET6, which utilizes CRBN . This difference could result in distinct resistance mechanisms and responses to combination therapies.

Thal-SNS-032

  • Compound Description: Thal-SNS-032 is a PROTAC degrader that targets CDK9 for degradation via the CRBN E3 ligase pathway .

BI 894999

  • Compound Description: BI 894999 is a small-molecule inhibitor of BET bromodomains, including BRD4 .
  • Relevance: BI 894999, like JQ1 and OTX-015, acts as a competitive BET inhibitor, directly targeting the bromodomain, while dBET6 induces BRD4 degradation. Despite their different mechanisms, BI 894999 and dBET6 both demonstrate potential in overcoming resistance to KRAS inhibitors in pancreatic cancer models .

CFT-1297

  • Compound Description: CFT-1297 is a PROTAC degrader that targets BRD4 for degradation .
Source and Classification

dBET6 is derived from the optimization of previous BET inhibitors, particularly focusing on improving cellular permeability and degradation efficiency. It is classified under small-molecule degraders that utilize the mechanism of targeted protein degradation, specifically engaging with E3 ubiquitin ligases to facilitate the removal of target proteins from cellular processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of dBET6 involves a multi-step chemical process that integrates a phthalimide moiety, which serves as a ligand for the E3 ubiquitin ligase cereblon, with a BET inhibitor component derived from JQ1. The synthetic pathway typically includes:

  1. Formation of Phthalimide Linker: The initial step involves synthesizing the phthalimide structure which is crucial for binding to cereblon.
  2. Coupling with BET Inhibitor: The phthalimide is then chemically linked to the JQ1 scaffold, ensuring that the resulting compound retains the ability to bind to bromodomain proteins while also engaging the ubiquitin-proteasome system.
  3. Purification and Characterization: The final product undergoes purification processes such as column chromatography, followed by characterization using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of dBET6 can be represented as follows:

  • Chemical Formula: C₁₇H₁₅N₃O₂
  • Molecular Weight: 293.33 g/mol

The structural representation highlights the dual functionality of dBET6, where one part interacts with BET proteins while the other part recruits cereblon for ubiquitination. The binding interactions are critical for its mechanism of action.

Chemical Reactions Analysis

Reactions and Technical Details

dBET6 primarily functions through a series of chemical reactions that lead to the degradation of target proteins:

  1. Binding to BET Proteins: dBET6 binds to the acetyl-lysine recognition pocket of bromodomain proteins.
  2. Recruitment of Ubiquitin Ligase: Once bound, it facilitates the recruitment of cereblon, which is an E3 ubiquitin ligase.
  3. Ubiquitination: This recruitment leads to the ubiquitination of the BET proteins.
  4. Proteasomal Degradation: The tagged proteins are then recognized by the proteasome for degradation, resulting in reduced levels of functional BET proteins within the cell.
Mechanism of Action

Process and Data

The mechanism of action for dBET6 involves several key processes:

  • Target Engagement: dBET6 shows high affinity for bromodomain-containing proteins, particularly BRD4.
  • Induction of Degradation: Studies have shown that dBET6 can induce significant degradation of BRD4 at sub-nanomolar concentrations, demonstrating its potency compared to other inhibitors like JQ1.
  • Impact on Transcriptional Regulation: By degrading BRD4, dBET6 disrupts transcriptional elongation processes, leading to downregulation of numerous target genes involved in oncogenesis.

Data from experiments indicate that treatment with dBET6 results in a marked reduction in mRNA levels associated with key oncogenic pathways.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: dBET6 exhibits moderate solubility in organic solvents but has been engineered for improved aqueous solubility compared to its predecessors.
  • Stability: The compound demonstrates stability under physiological conditions, allowing for effective cellular uptake and action.
  • Cellular Permeability: Enhanced permeability has been confirmed through various assays, indicating its ability to efficiently enter cells and exert its effects.
Applications

Scientific Uses

dBET6 has several promising applications in scientific research and potential therapeutic interventions:

  • Cancer Research: Its ability to selectively degrade BET proteins makes it a valuable tool in studying cancer biology, particularly in hematological malignancies where BRD4 plays a critical role.
  • Neuroprotection Studies: Recent studies have indicated that dBET6 may protect against retinal degeneration by modulating inflammatory pathways, suggesting potential applications in neurodegenerative disease research.
  • Combination Therapies: Ongoing research explores using dBET6 in combination with other therapeutic agents to enhance treatment efficacy against various cancers.
Introduction to dBET6 and PROTAC Technology

Evolution of Targeted Protein Degradation Strategies

Traditional small-molecule inhibitors operate through occupancy-driven pharmacology, blocking active sites but requiring sustained target engagement and high systemic exposure. This approach faces limitations with "undruggable" targets lacking enzymatic activity or functional pockets. The emergence of catalytic degradation strategies, particularly PROteolysis-TArgeting Chimeras (PROTACs), represents a paradigm shift in chemical biology and therapeutics [5] [7]. PROTACs exploit endogenous protein quality control mechanisms by inducing ubiquitin-proteasome system (UPS)-mediated destruction of disease-causing proteins. Unlike inhibitors, PROTACs function catalytically—a single molecule can facilitate multiple degradation cycles—offering potential advantages in potency, duration of action, and targeting previously intractable proteins [7] [8]. The field evolved from peptide-based early degraders to fully small-molecule heterobifunctional agents leveraging E3 ligases like von Hippel-Lindau (VHL) and Cereblon (CRBN). This evolution culminated in potent, cell-permeable PROTACs capable of achieving tissue-specific degradation in vivo, with dBET6 standing as a seminal milestone in targeting BET bromodomain proteins for degradation [4] [8].

Structural and Functional Basis of PROTAC Molecules

PROTACs are heterobifunctional molecules comprising three elements:

  • A warhead binding the protein of interest (POI)
  • An E3 ligase ligand recruiting ubiquitin machinery
  • A chemical linker connecting these moieties [7] [10]

The warhead determines target specificity, while the E3 ligand dictates which ubiquitin ligase complex is engaged (CRL4 for CRBN, CRL2 for VHL). Crucially, the linker's length and composition govern the formation, stability, and geometry of the ternary complex (POI:PROTAC:E3 ligase), which must orient the POI within the ubiquitin transfer zone for efficient polyubiquitination [2] [5]. Structural biology reveals that PROTACs induce de novo protein-protein interfaces between the POI and E3 ligase. For instance, crystal structures of PROTAC ternary complexes (e.g., MZ1-VHL-Brd4BD2) demonstrate extensive interfacial contacts burying >2,600 Ų of surface area, including hydrophobic patches and electrostatic "zippers" not present in binary complexes [7]. Unlike rigid inhibitors, PROTACs exhibit conformational plasticity, folding into bioactive conformations that stabilize ternary complexes through cooperative binding [5] [7]. This dynamic nature enables efficient ubiquitination even when individual binary affinities are modest (µM range), provided the ternary complex exhibits positive cooperativity (α >1) [7].

Table 1: Key Structural Components of dBET6

ComponentChemical MoietyFunction
Warhead(+)-JQ1 derivativeHigh-affinity binding to BET bromodomains (BRD2/3/4/BRDT)
E3 LigandThalidomide derivative (Pomalidomide analog)Recruitment of CRBN-CRL4 E3 ubiquitin ligase complex
Linker8-carbon alkyl chain with acetyl-oxy groupOptimal spacing (≈12-15 Å) enabling ternary complex formation with BRD4-CRBN
Molecular Weight841.38 DaBalances permeability and ternary complex stability

dBET6 as a Benchmark BET Bromodomain Degrader

dBET6 (Chemical Name: (6S)-4-(4-Chlorophenyl)-N-[8-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]octyl]-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide; CAS: 1950634-92-0) emerged as an optimized, second-generation BET degrader addressing limitations of earlier compounds like dBET1 [8] [10]. Its design integrates the potent BET-inhibitory pharmacophore of JQ1 with a CRBN-binding phthalimide moiety via an extended 8-carbon alkyl linker. This configuration yields exceptional biochemical and cellular properties:

  • High-affinity BET binding: Kd = 46 nM for BRD4 BD1 (competitive with JQ1) [10]
  • Potent degradation: DC₅₀ = 6 nM for BRD4 in HEK293T cells within 3 hours, achieving >97% degradation (Dmax) [10]
  • Cellular permeability: Enhanced cell uptake compared to dBET1 despite similar BRD4 binding, attributed to optimized lipophilicity [8]

dBET6’s mechanism involves rapid, CRBN-dependent BET depletion. Upon forming a ternary complex with BRD4 and CRBN, it induces polyubiquitination of BRD4, leading to proteasomal degradation within hours. Global proteomics analyses confirm exceptional selectivity—only BET family proteins (BRD2, BRD3, BRD4) are substantially degraded at therapeutic concentrations [8] [10]. This catalytic degradation collapses the core transcriptional circuitry in cancers like T-cell acute lymphoblastic leukemia (T-ALL), disrupting oncogenic drivers (e.g., MYC, BCL2) more profoundly than bromodomain inhibition alone [4] [8]. Consequently, dBET6 has become a benchmark tool compound for studying BET biology and a prototype for degrader therapeutics.

Table 2: Comparative Analysis of Key BET Degraders

ParameterdBET1dBET6MZ1 (VHL-recruiting)
E3 LigaseCRBNCRBNVHL
Linker LengthShorter PEG-basedC8 alkyl chainTri-PEG unit
BRD4 DC₅₀ (nM)~100-500650-100
Cooperative Factor (α)Moderate (~3)High (>5)High (>10)
Key ApplicationProof-of-conceptIn vivo efficacyBRD4 selectivity
PermeabilityModerateHighModerate

Properties

CAS Number

1950634-92-0

Product Name

dBET6

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octyl]acetamide

Molecular Formula

C42H45ClN8O7S

Molecular Weight

841.4 g/mol

InChI

InChI=1S/C42H45ClN8O7S/c1-23-24(2)59-42-35(23)37(26-13-15-27(43)16-14-26)46-29(38-49-48-25(3)50(38)42)21-33(53)44-19-8-6-4-5-7-9-20-45-34(54)22-58-31-12-10-11-28-36(31)41(57)51(40(28)56)30-17-18-32(52)47-39(30)55/h10-16,29-30H,4-9,17-22H2,1-3H3,(H,44,53)(H,45,54)(H,47,52,55)/t29-,30?/m0/s1

InChI Key

JGQPZPLJOBHHBK-UFXYQILXSA-N

SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C

Solubility

Soluble in DMSO

Synonyms

dBET6; d BET6; d-BET6

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C

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